molecular formula C20H18N2O3 B2391285 (Z)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide CAS No. 328538-67-6

(Z)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B2391285
CAS No.: 328538-67-6
M. Wt: 334.375
InChI Key: WXPWYIWISXEQIU-BKUYFWCQSA-N
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Description

(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is an organic compound that features a hydrazide functional group linked to a naphthalene ring and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Products include quinones or other oxidized derivatives.

    Reduction: Products include the original hydrazide and aldehyde.

    Substitution: Products vary depending on the substituent introduced, such as nitro or halogenated derivatives.

Scientific Research Applications

(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of (Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: The E-isomer of the compound, differing in the configuration around the double bond.

    N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: Lacks the Z/E designation, indicating a mixture of isomers.

    4-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

(Z)-N’-(4-hydroxy-3-methoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific configuration and the presence of both naphthalene and benzylidene moieties

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-19-11-14(9-10-18(19)23)13-21-22-20(24)12-16-7-4-6-15-5-2-3-8-17(15)16/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPWYIWISXEQIU-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)CC2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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